molecular formula C5H9ClN2O B2522124 1-(1H-Imidazol-2-yl)ethanol;hydrochloride CAS No. 2411264-05-4

1-(1H-Imidazol-2-yl)ethanol;hydrochloride

Cat. No.: B2522124
CAS No.: 2411264-05-4
M. Wt: 148.59
InChI Key: SQFWQHCKCDSOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Imidazol-2-yl)ethanol;hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2O and its molecular weight is 148.59. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

1-(1H-Imidazol-2-yl)ethanol;hydrochloride has been implicated in studies involving catalytic applications. For example, N-heterocyclic carbenes, which can be derived from imidazol-2-ylidene precursors, are efficient catalysts in the transesterification between esters and alcohols, showcasing the compound's role in facilitating acylation reactions at room temperature with low catalyst loadings (Grasa, Kissling, & Nolan, 2002).

Synthesis of Compounds

The compound has been utilized in the synthesis of a variety of potentially useful 3-substituted 3-hydroxy-2-oxindoles through the aqueous Morita-Baylis-Hillman (MBH) reaction, demonstrating its unique catalytic properties and the environmentally friendly nature of the synthesis process (Gomes et al., 2013).

Enantioseparation and Analytical Applications

Research on the enantioseparation of certain compounds using this compound derivatives highlights its potential in analytical chemistry, particularly in separating and identifying enantiomers of pharmaceutical relevance (Karakurt, Saraç, & Dalkara, 2012).

Material Science and Antimicrobial Properties

The compound has been explored in the development of materials with specific properties, such as ionic liquids and ionic liquid crystals with antimicrobial activity. Studies have shown the synthesis of amphiphilic ionic liquids that exhibit superior antimicrobial activity against infectious pathogens, with the structure-function relationship being a key focus of the investigation (Huang et al., 2011).

Environmental Applications

Research has also delved into the environmental applications of this compound, such as in the preconcentration and adsorption of metal ions from solutions, demonstrating its utility in the purification and analysis of commercial products and environmental samples (Moreira & Gushikem, 1985).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on the specific derivative and its biological activity. For example, some imidazole derivatives show antibacterial activity, while others may have antitumor or antidiabetic effects .

Safety and Hazards

When handling “1-(1H-Imidazol-2-yl)ethanol;hydrochloride”, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions of “1-(1H-Imidazol-2-yl)ethanol;hydrochloride” could be in the development of new drugs that overcome the AMR problems .

Properties

IUPAC Name

1-(1H-imidazol-2-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(8)5-6-2-3-7-5;/h2-4,8H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWUIFKICARGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.